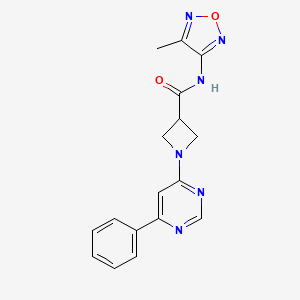
N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C17H16N6O2 and its molecular weight is 336.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by an oxadiazole ring and a pyrimidine moiety. Its chemical formula is C15H15N5O, with a molecular weight of approximately 285.32 g/mol. The presence of the oxadiazole and pyrimidine rings is significant as these structures are often associated with various biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. For instance, derivatives of 1,3,4-oxadiazoles have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The specific compound under review has been evaluated for its activity against several cancer types.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HEPG2 (Liver) | 1.18 | |
| MCF7 (Breast) | 0.67 | |
| SW1116 (Colon) | 0.80 | |
| BGC823 (Stomach) | 0.87 | |
| PC-3 (Prostate) | 1.95 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency in targeting cancer cells.
The mechanisms through which this compound exerts its effects are multifaceted:
- Inhibition of Key Enzymes : The compound has been reported to inhibit various kinases involved in cancer progression, including EGFR and Src kinases.
- Induction of Apoptosis : Studies suggest that treatment with this compound can lead to programmed cell death in cancer cells, a critical pathway for effective cancer therapy.
- Cell Cycle Arrest : It may also cause arrest in specific phases of the cell cycle, preventing cancer cells from proliferating.
Case Studies
Several case studies have explored the biological activity of oxadiazole derivatives:
- Study on Anticancer Activity : A comprehensive study synthesized various oxadiazole derivatives and tested their cytotoxicity against multiple cancer cell lines. The results indicated that compounds similar to this compound showed promising results with lower IC50 values than established chemotherapeutics like staurosporine and ethidium bromide .
- Mechanism-Based Approaches : Research focused on understanding the molecular interactions between these compounds and their targets revealed that modifications in the chemical structure significantly impacted their biological activity .
特性
IUPAC Name |
N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c1-11-16(22-25-21-11)20-17(24)13-8-23(9-13)15-7-14(18-10-19-15)12-5-3-2-4-6-12/h2-7,10,13H,8-9H2,1H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLXTIWEKPOSTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













